molecular formula C24H27NO5S3 B11634390 Diethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Diethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Cat. No.: B11634390
M. Wt: 505.7 g/mol
InChI Key: UUUZYGYBLBLDSS-UHFFFAOYSA-N
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Description

2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction times. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated compounds.

Scientific Research Applications

2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2’,4-DIETHYL 7’-METHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE: Similar structure but with a methoxy group instead of an ethoxy group.

    2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYAMIDE: Similar structure but with a carboxyamide group instead of a carboxylate group.

Uniqueness

The unique combination of ethyl, ethoxy, and spiro structures in 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27NO5S3

Molecular Weight

505.7 g/mol

IUPAC Name

diethyl 7'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

InChI

InChI=1S/C24H27NO5S3/c1-6-28-16-11-9-10-14-18-20(23(4,5)25-19(14)16)31-12-15(21(26)29-7-2)24(18)32-13-17(33-24)22(27)30-8-3/h9-13,25H,6-8H2,1-5H3

InChI Key

UUUZYGYBLBLDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C4(C(=CS3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C

Origin of Product

United States

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